4-(3,5-Dimethylphenyl)butan-2-ol
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Overview
Description
4-(3,5-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the fourth carbon of the butan-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3,5-Dimethylphenyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butan-2-one to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors for the Grignard reaction, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 4-(3,5-Dimethylphenyl)butan-2-one.
Reduction: 4-(3,5-Dimethylphenyl)butane.
Substitution: 4-(3,5-Dimethylphenyl)butan-2-yl chloride.
Scientific Research Applications
4-(3,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the interaction of secondary alcohols with biological systems.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylphenyl)butan-2-one
- 4-(3,5-Dimethylphenyl)butane
- 4-(3,5-Dimethylphenyl)butan-2-yl chloride .
Uniqueness
4-(3,5-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its secondary alcohol group and phenyl substitution make it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3 |
InChI Key |
SELSZPVXLDHVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(C)O)C |
Origin of Product |
United States |
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